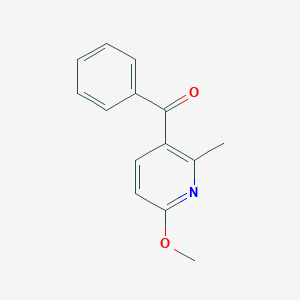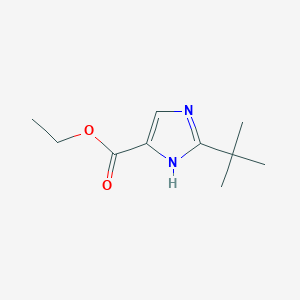
ethyl 2-tert-butyl-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles or the reaction of substituted aldehydes with ammonium acetate and other reagents. One common method is the reaction of an aldehyde with ammonium acetate and a tert-butyl ester in the presence of a catalyst . The reaction conditions often include mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction parameters such as temperature, pressure, and flow rates .
Chemical Reactions Analysis
Types of Reactions: Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often facilitated by catalysts like palladium or nickel.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium or nickel catalysts, various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazoles with various functional groups.
Scientific Research Applications
Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl2-(tert-butyl)-1H-imidazole-4-carboxylate
- Ethyl2-(tert-butyl)-1H-imidazole-3-carboxylate
- Ethyl2-(tert-butyl)-1H-imidazole-2-carboxylate
Comparison: Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-8(13)7-6-11-9(12-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12) |
InChI Key |
YBERGEOKLWCROJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


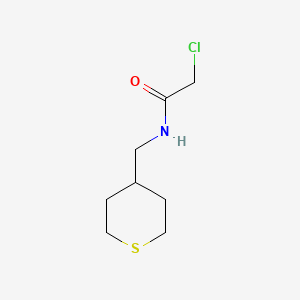
![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)


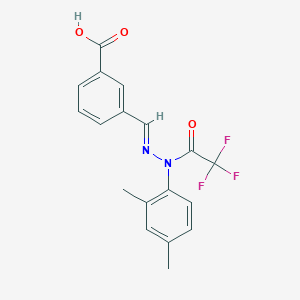

![2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)
![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)

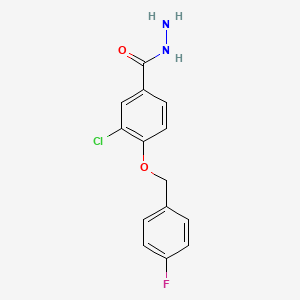
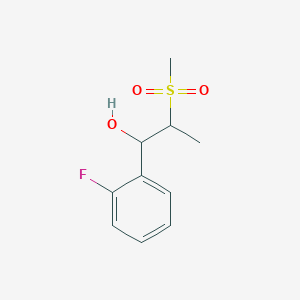
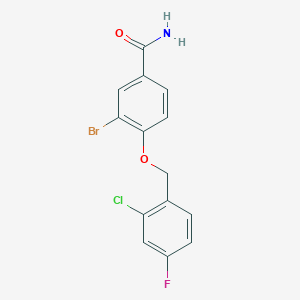
![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)
